molecular formula C9H7F2NOS B8307521 3,5-Difluoro-4-methoxybenzyl isothiocyanate

3,5-Difluoro-4-methoxybenzyl isothiocyanate

Cat. No.: B8307521
M. Wt: 215.22 g/mol
InChI Key: VDCDVGSABGUNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-4-methoxybenzyl isothiocyanate is a useful research compound. Its molecular formula is C9H7F2NOS and its molecular weight is 215.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7F2NOS

Molecular Weight

215.22 g/mol

IUPAC Name

1,3-difluoro-5-(isothiocyanatomethyl)-2-methoxybenzene

InChI

InChI=1S/C9H7F2NOS/c1-13-9-7(10)2-6(3-8(9)11)4-12-5-14/h2-3H,4H2,1H3

InChI Key

VDCDVGSABGUNJV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)CN=C=S)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3,5-difluoro-4-methoxybenzylamine (8.7 g, 0.05 mole) and triethylamine (15.5 ml, 0.11 mole) in 50 ml of tetrahydrofuran was added dropwise to a solution of thiophosgene (4.2 ml, 0.055 mole) in 50 ml of tetrahydrofuran with cooling to -10° C. over a period of twenty minutes. The mixture was stirred at 25° C. for 2.75 hours and then filtered. The filtrate was treated with charcoal, filtered, and evaporated to an oil. The oil was diluted with hexane:ethyl acetate (90:10) and purified on a flash silica column using hexane:ethyl acetate (90:10) as the eluant to yield 9.2 g (79%) of 3,5-difluoro-4-methoxybenzyl isothiocyanate.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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